molecular formula C11H19NO5 B1529877 Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate CAS No. 1416323-08-4

Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate

Cat. No.: B1529877
CAS No.: 1416323-08-4
M. Wt: 245.27 g/mol
InChI Key: AEEKGWYJXBGAMG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEKGWYJXBGAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141873
Record name 3-Oxetaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416323-08-4
Record name 3-Oxetaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416323-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Physical Data

Property Value
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
CAS Number 1416323-08-4
IUPAC Name methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate
SMILES CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC
Solubility Soluble in DMSO, moderate in organics
Storage -20°C to -80°C recommended

Preparation Methods

While direct literature on the exact stepwise synthesis of methyl 2-(boc-amino)-2-(oxetan-3-yl)acetate is limited, its structure and functional groups allow for a reasoned reconstruction of likely synthetic routes, supported by supplier and chemical database information.

General Synthetic Strategy

The preparation typically involves three key transformations:

  • Construction of the oxetane ring or introduction of an oxetane-containing intermediate
  • Installation of the amino group at the 2-position
  • Protection of the amino group with a tert-butoxycarbonyl (Boc) group
  • Esterification to yield the methyl ester
Representative Synthetic Route
Step Reaction/Transformation Reagents/Conditions Notes
1 Synthesis of oxetan-3-ylacetic acid derivative Starting from oxetan-3-one or similar Literature precedents for oxetane ring formation
2 Amination at the 2-position Ammonia or amine source, possibly via SN2 Introduction of amino group
3 Boc protection of amino group Di-tert-butyl dicarbonate, base (e.g., NaHCO₃) Standard Boc protection
4 Esterification Methanol, acid catalyst (e.g., H₂SO₄) Formation of methyl ester

Note: The sequence may vary depending on the availability of intermediates. Some routes may begin with a Boc-protected amino acid or use a preformed oxetane amino acid derivative.

Example: Boc Protection and Esterification

A plausible pathway, based on established organic synthesis practices:

  • Preparation of 2-(oxetan-3-yl)glycine :

    • The oxetane ring is introduced via cyclization or by using an oxetane building block.
    • Amination is performed to yield the glycine analogue.
  • Protection of the Amino Group :

    • The free amino acid is treated with di-tert-butyl dicarbonate in the presence of a base (such as sodium bicarbonate or triethylamine) to introduce the Boc protecting group.
  • Esterification :

    • The Boc-protected amino acid is reacted with methanol and a catalytic acid (e.g., sulfuric acid or HCl) to yield the methyl ester.

This approach is supported by the compound’s listed synonyms and structure, which indicate the presence of a Boc-protected amino group and a methyl ester.

Stock Solution Preparation

For laboratory use, the compound is typically dissolved in DMSO or another suitable solvent. The following table summarizes practical stock solution preparations:

Amount (mg) 1 mM (mL) 5 mM (mL) 10 mM (mL)
1 4.08 0.82 0.41
5 20.39 4.08 2.04
10 40.77 8.15 4.08
  • Warm to 37°C and use ultrasonic agitation to improve solubility.
  • Store at -20°C to -80°C for optimal stability.

Research Findings and Notes

  • The compound is primarily available from chemical suppliers for research use, and its preparation methods are consistent with standard peptide and amino acid derivative chemistry.
  • No direct peer-reviewed synthetic procedures were found in the current search results, but the outlined approach aligns with established practices for similar Boc-protected amino acid esters.
  • The oxetane ring may require specialized conditions for formation or introduction, as oxetane chemistry can be sensitive to acidic or basic conditions.

Summary Table: Preparation Method Overview

Step Intermediate/Product Key Reagents/Conditions Reference/Source
1 2-(oxetan-3-yl)glycine or derivative Oxetane precursor, amination
2 Boc-protected amino acid Di-tert-butyl dicarbonate, base
3 Methyl ester (final product) Methanol, acid catalyst

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate involves its interaction with molecular targets and pathways. The boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The oxetane ring’s strained structure makes it reactive and capable of undergoing ring-opening reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Free Acid Analog: 2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid
  • CAS Number: Not explicitly listed (see ).
  • Molecular Formula: C₁₀H₁₇NO₅
  • Molecular Weight : 231.25 g/mol .
  • Key Differences :
    • Lacks the methyl ester, replacing it with a carboxylic acid.
    • Impact :
  • Higher polarity and aqueous solubility compared to the methyl ester.
  • Direct participation in amide coupling without requiring ester hydrolysis .
Benzyl Ester Analog: Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate
  • CAS Number : 1404193-76-5 .
  • Molecular Formula: C₁₈H₂₅NO₅
  • Molecular Weight : 335.39 g/mol .
  • Key Differences: Benzyl ester: Requires hydrogenolysis for deprotection (vs. acid for Boc).

Protecting Group Variations

Methoxycarbonyl-Protected Analog: 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid
  • CAS Number : 1009120-05-1 .
  • Molecular Formula: C₇H₁₁NO₅
  • Molecular Weight : 189.17 g/mol .
  • Key Differences :
    • Methoxycarbonyl group : Smaller than Boc, leading to reduced steric hindrance.
    • Deprotection : Likely requires stronger bases or nucleophiles, unlike Boc’s acid sensitivity .
Cbz-Protected Analog: Methyl 2-(Cbz-amino)-2-(oxetan-3-yl)acetate
  • CAS Number: Not fully listed (truncated in ).
  • Key Differences: Cbz (carbobenzyloxy) group: Removed via hydrogenolysis or catalytic reduction. Utility: Preferred in hydrogenation-compatible syntheses, contrasting with Boc’s acid sensitivity .

Ring Structure Variations

Thietane Dioxide Analog: Methyl 2-(Boc-amino)-2-(1,1-dioxothietan-3-yl)acetate
  • CAS Number: Not explicitly listed (see ).
  • Key Differences: Thietane dioxide ring: Contains sulfur, increasing ring strain and altering electronic properties. Reactivity: Potential for sulfone-mediated reactions, diverging from oxetane’s ether-based reactivity .
Tetrahydrofuran (THF) Analog: Ethyl 2-amino-2-(oxolan-3-YL)acetate
  • CAS Number : 87439-10-9 .
  • Molecular Formula: C₈H₁₅NO₃
  • Key Differences :
    • Oxolane (THF) ring : A 5-membered ring with lower strain and different conformational flexibility.
    • Applications : Less reactive in ring-opening but more stable in metabolic pathways .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate 1416323-08-4 C₁₁H₁₉NO₅ 245.27–245.28 Boc, methyl ester, oxetane
2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid N/A C₁₀H₁₇NO₅ 231.25 Boc, carboxylic acid, oxetane
Benzyl 2-(3-(((Boc-amino)methyl)oxetan-3-yl)acetate 1404193-76-5 C₁₈H₂₅NO₅ 335.39 Boc, benzyl ester, oxetane
2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid 1009120-05-1 C₇H₁₁NO₅ 189.17 Methoxycarbonyl, carboxylic acid, oxetane

Research Findings and Trends

  • Oxetane vs. Larger Rings : Oxetane’s high ring strain enhances reactivity in ring-opening reactions, making it valuable in prodrug design (e.g., releasing active metabolites) .
  • Boc vs. Cbz: Boc’s acid sensitivity is advantageous in orthogonal protection strategies, while Cbz’s hydrogenolysis compatibility suits metal-catalyzed reactions .
  • Safety Profiles : Methyl esters (e.g., target compound) generally exhibit lower acute toxicity compared to benzyl esters or free acids, which may require stricter handling .

Biological Activity

Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate, also known as Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate, is a synthetic compound with a unique oxetane ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the development of pharmaceuticals. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H19NO4C_{11}H_{19}NO_4 and a molecular weight of approximately 245.27 g/mol. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, which is crucial for various biological applications.

Key Features

FeatureDescription
Molecular FormulaC11H19NO4C_{11}H_{19}NO_4
Molecular Weight245.27 g/mol
Functional GroupsBoc-protected amino group, oxetane ring
SolubilitySoluble in organic solvents

Biological Activity

Preliminary studies indicate that compounds containing oxetane rings often exhibit interesting pharmacological properties. The unique structural characteristics of this compound may facilitate specific interactions with biological targets through hydrogen bonding and hydrophobic effects, which are critical for modulating biological activity.

Pharmacological Properties

Research has shown that this compound may possess several potential pharmacological activities:

  • Antitumor Activity : Initial investigations suggest that this compound may induce apoptosis in cancer cell lines. For instance, studies involving cell proliferation assays demonstrated significant apoptosis induction in breast cancer cell lines treated with related compounds .
  • Enzyme Inhibition : Interaction studies are ongoing to determine the binding affinity of this compound with various enzymes and receptors, which could elucidate its mechanism of action and therapeutic potential.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. This versatility is advantageous for creating derivatives with enhanced biological activity.

Synthesis Overview

  • Starting Material : The synthesis begins with oxetan-3-one.
  • Reactions : The compound undergoes reactions such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield target functionalized oxetanes.
  • Characterization : The structures of synthesized compounds are confirmed using techniques like NMR spectroscopy and mass spectrometry .

Case Studies

Several case studies have explored the biological activity of structurally related compounds, providing insights into the potential applications of this compound.

Example Case Study

A study on azetidine derivatives revealed that compounds similar to this compound exhibited promising inhibitory potency against specific protein kinases. These findings suggest that further exploration into the structure-activity relationship (SAR) could lead to the development of novel therapeutics targeting diseases like cancer .

Q & A

Q. What are the standard synthetic protocols for Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate, and what key reagents are involved?

The synthesis typically involves multi-step procedures, including Boc (tert-butoxycarbonyl) protection of the amine group and coupling with oxetane derivatives. For example, zinc oxide (ZnO) in n-propanol (n-PrOH) under acidic conditions (1.0 M HCl) has been used to facilitate nitro group reduction in similar oxetane-containing intermediates . Key reagents may include triethylamine for pH adjustment and EtOAc/hexanes for purification, yielding products with ~28% isolated yield .

Q. How is the compound characterized structurally, and what analytical methods are critical for validation?

Structural confirmation relies on 1H NMR^1 \text{H NMR} (300 MHz, C6_6D6_6) for proton environment analysis, with characteristic peaks for Boc-protected amines (δ ~8.26 ppm) and oxetane protons (δ ~3.5–4.5 ppm) . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are complementary for functional group identification.

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, structurally similar oxetane derivatives require precautions against inhalation, skin contact, and eye exposure. Immediate measures include rinsing with water (15+ minutes for eyes) and medical consultation. Use PPE and work in a fume hood .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors contribute to variability?

Yield variability (e.g., 20–33% in EtOAc/hexanes ) may stem from steric hindrance at the oxetane ring or Boc deprotection side reactions. Optimizing reaction time, temperature, and catalyst load (e.g., ZnO or alternative catalysts like Pd/C for nitro reductions) can improve efficiency. Solvent polarity adjustments (e.g., switching from n-PrOH to THF) may enhance intermediate solubility .

Q. What are the stereochemical considerations during synthesis, and how can enantiomeric purity be ensured?

The oxetane ring’s rigid geometry and Boc group placement influence stereoselectivity. Chiral HPLC or capillary electrophoresis can resolve enantiomers (e.g., (S)- and (R)-configurations listed in ). Asymmetric hydrogenation or chiral auxiliaries during coupling may enhance enantiomeric excess (ee) .

Q. How does the oxetane moiety influence the compound’s reactivity in downstream applications (e.g., peptidomimetics)?

The oxetane ring enhances metabolic stability and bioavailability by reducing peptide bond flexibility. It participates in hydrogen bonding with biological targets, as shown in molecular docking studies of analogous compounds . This makes it valuable in designing protease-resistant drug candidates .

Q. What contradictions exist in reported data (e.g., NMR shifts or bioactivity), and how should they be addressed?

Discrepancies in NMR data may arise from solvent effects (e.g., C6_6D6_6 vs. CDCl3_3) or impurities. Cross-validate with X-ray crystallography when possible (e.g., using Bruker APEX2 systems ). Bioactivity variations could reflect assay conditions (e.g., protein concentration, pH)—replicate studies under standardized protocols .

Q. What computational tools are suitable for predicting interactions between this compound and biological targets?

Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) and docking software (AutoDock Vina) can model binding affinities. Focus on the oxetane’s electronegative oxygen and Boc group’s steric bulk to predict interactions with enzymes like kinases or GPCRs .

Methodological Tables

Parameter Typical Conditions References
Synthetic Yield20–33% (EtOAc/hexanes)
1H NMR^1 \text{H NMR}300 MHz, C6_6D6_6, δ 8.26 (d, J=8.3 Hz)
Safety HandlingPPE, fume hood, eye rinse (15+ minutes)
Chiral ResolutionChiral HPLC, (S)- and (R)-enantiomers

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate

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